2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1021220-39-2
Cat. No.: VC8433218
Molecular Formula: C23H21ClN4OS
Molecular Weight: 437 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021220-39-2 |
|---|---|
| Molecular Formula | C23H21ClN4OS |
| Molecular Weight | 437 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H21ClN4OS/c1-15(2)16-5-9-19(10-6-16)26-22(29)14-30-23-21-13-20(27-28(21)12-11-25-23)17-3-7-18(24)8-4-17/h3-13,15H,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | UMPJLMUJBXFXLG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Structural Overview
The compound is characterized by:
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Core Framework: A pyrazolo[1,5-a]pyrazine ring system.
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Substituents:
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A 4-chlorophenyl group attached to the pyrazolo[1,5-a]pyrazine core.
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A sulfanyl (thioether) linkage connecting the core to an acetamide group.
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An N-substituted acetamide with a 4-(propan-2-yl)phenyl group.
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Molecular Formula
The molecular formula can be deduced as , with a molecular weight of approximately 398.91 g/mol.
Key Features
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Chlorophenyl Group: Provides hydrophobic interactions and potential binding affinity in biological systems.
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Pyrazolo[1,5-a]pyrazine Core: Known for its presence in bioactive molecules with diverse pharmacological activities.
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Sulfanyl Linkage: Enhances chemical flexibility and may influence biological activity.
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N-(Propan-2-yl)phenylacetamide Moiety: Introduces steric bulk and potential for hydrophobic interactions.
Synthesis Pathways
While specific synthetic routes for this compound are not readily available in the literature, it likely involves:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Pyrazolo[1,5-a]pyrazines are typically synthesized through cyclization reactions involving hydrazines and diaminopyridines or related precursors.
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Introduction of the Chlorophenyl Group:
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This can be achieved via electrophilic aromatic substitution or coupling reactions.
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Thioether Formation:
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The sulfanyl linkage may be introduced using thiol-containing reagents under nucleophilic substitution conditions.
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Acetamide Functionalization:
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The final step involves coupling the sulfanyl intermediate with an isopropyl-substituted phenylacetamide derivative using amide bond-forming reactions.
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Pharmacological Relevance
Compounds containing pyrazolo[1,5-a]pyrazine scaffolds have been widely studied for their pharmacological activities, including:
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Anticancer Activity: Pyrazole derivatives often exhibit cytotoxic effects on cancer cells.
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Anti-inflammatory Properties: Similar structures have been evaluated as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
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Antiviral Potential: Pyrazolo-based compounds are explored for disrupting viral protein-protein interactions.
Given these precedents, this compound may be investigated for similar therapeutic applications.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H/¹³C) | Structural elucidation and verification of functional groups. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis. |
| Infrared Spectroscopy (IR) | Identification of characteristic functional groups (e.g., amides, thioethers). |
| X-ray Crystallography | Detailed three-dimensional structural confirmation. |
Research Findings
Although no direct studies on this specific compound were found in the provided search results, structurally related compounds have shown promising biological activities:
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Pyrazole Derivatives:
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Thioether Linkages:
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Acetamide Substituents:
Challenges
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Limited availability of synthetic data specific to this compound.
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Lack of direct experimental validation for biological activity.
Future Research
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Molecular Docking Studies:
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In silico evaluation against biological targets such as kinases or viral proteins.
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Pharmacokinetics and Toxicology:
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Investigation into absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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Structure Optimization:
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Modifications to improve potency and selectivity for specific targets.
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This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential bioactivity based on analogous compounds.
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